3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide: is a complex organic compound with the molecular formula C17H15N3OS and a molecular weight of 309.39 g/mol . This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a cyclopropyl group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-cyclopropyl-4-phenylthieno[3,2-d]pyrimidine-2-carboxamide
Comparison: Compared to similar compounds, 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenyl group attached to the thieno[2,3-b]pyridine core.
Biological Activity
Introduction
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thienopyridine class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3OS with a molecular weight of 309.39 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is substituted with an amino group, a cyclopropyl group, and a phenyl group.
Property | Value |
---|---|
Molecular Formula | C17H15N3OS |
Molecular Weight | 309.39 g/mol |
IUPAC Name | This compound |
CAS Number | 430454-02-7 |
Biological Activity
Anticancer Activity
Research indicates that compounds similar to 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine have shown promising anticancer properties. For instance, studies have demonstrated that thienopyridine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
- Mechanism of Action : The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking signal transduction pathways that promote tumor growth.
- Case Study : A study evaluated the efficacy of thienopyridine derivatives in inhibiting the growth of breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated.
- Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- IC50 Values : Preliminary data suggest that derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Compound | IC50 (µM) |
---|---|
Celecoxib | 0.04 ± 0.01 |
Thienopyridine Derivative | 0.05 ± 0.02 |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored in various studies:
- Broad-spectrum Activity : Thienopyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Neuroprotective Effects
Emerging research suggests that compounds in this class may also exhibit neuroprotective effects:
- Case Study : A study on neurodegenerative models indicated that certain thienopyridine derivatives could reduce oxidative stress and neuronal apoptosis.
- Potential Applications : This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds:
- Functional Groups Impact : The presence of the cyclopropyl and phenyl groups significantly influences the compound's potency and selectivity towards specific biological targets.
- Modifications : Modifying substituents on the thienopyridine core can enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-14-13-11(9-4-2-1-3-5-9)8-12(10-6-7-10)20-17(13)22-15(14)16(19)21/h1-5,8,10H,6-7,18H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJZDAVRITZNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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